![molecular formula C14H15NO4 B175294 exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 134575-15-8](/img/structure/B175294.png)
exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Description
exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (CAS: 134575-15-8) is a bicyclic amino acid derivative featuring a carboxybenzyl (Cbz) protective group at the 3-position of the azabicyclo[3.1.0]hexane scaffold. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing pharmacologically active molecules such as Trovafloxacin mesilate, a fluoroquinolone antibiotic . Its rigid bicyclic structure enhances metabolic stability and binding affinity to biological targets, making it valuable in drug design .
Propriétés
IUPAC Name |
(1S,5R)-3-phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-13(17)12-10-6-15(7-11(10)12)14(18)19-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,16,17)/t10-,11+,12? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSLZBSYUJAPNS-FOSCPWQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)CN1C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2C(=O)O)CN1C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361603 | |
Record name | (1R,5S)-3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134575-15-8 | |
Record name | (1R,5S)-3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, with the CAS number 134575-15-8, is a bicyclic compound that has garnered attention for its potential biological activities, particularly as a ligand for opioid receptors. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound's molecular formula is C14H15NO4, with a molecular weight of 261.28 g/mol. It features a bicyclic structure that contributes to its unique biological interactions.
Property | Value |
---|---|
CAS Number | 134575-15-8 |
Molecular Formula | C14H15NO4 |
Molecular Weight | 261.28 g/mol |
Purity | 97% |
Opioid Receptor Ligand Activity
Research indicates that derivatives of the azabicyclo[3.1.0]hexane framework, including this compound, have been designed as selective ligands for the μ-opioid receptor (MOR). A study highlighted the structural modifications that led to compounds with high binding affinity for MOR, demonstrating that certain modifications can yield ligands with picomolar affinity and selectivity over δ and κ subtypes .
Analgesic Effects
The analgesic potential of this compound class has been explored in veterinary medicine, particularly for treating pruritus in dogs. The findings suggest that these compounds can effectively modulate pain pathways via the opioid receptors, indicating their therapeutic potential in pain management .
Structure-Activity Relationship (SAR)
The SAR studies conducted on 3-azabicyclo[3.1.0]hexane derivatives reveal critical insights into how variations in chemical structure influence biological activity:
- Substituent Variations : The presence of different substituents at the nitrogen and carbon positions significantly alters binding affinity and selectivity.
- Chirality : The enantiomeric forms of these compounds exhibit different biological activities, emphasizing the importance of stereochemistry in drug design.
Case Study 1: Opioid Ligand Development
A notable study conducted by researchers focused on modifying the azabicyclo[3.1.0]hexane scaffold to enhance its selectivity and potency as an opioid receptor ligand. The study reported several analogs with improved binding affinities, showcasing the potential for developing new analgesics based on this scaffold .
Case Study 2: Veterinary Applications
In a clinical setting, this compound was evaluated for its effectiveness in alleviating pruritus in canine patients. The results indicated significant improvements in symptoms, supporting its use as a novel therapeutic agent in veterinary medicine .
Applications De Recherche Scientifique
Drug Development
The compound has been investigated for its potential as a scaffold in drug design, particularly for developing inhibitors targeting specific enzymes or receptors involved in various diseases. Its bicyclic structure allows for the introduction of diverse functional groups, enhancing its biological activity.
Neuropharmacology
Research indicates that derivatives of azabicyclo compounds can exhibit significant activity on neurotransmitter systems. Studies have shown that exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid may influence cholinergic pathways, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
Building Block for Synthesis
This compound serves as an essential building block in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in creating novel compounds with desired pharmacological properties.
Chiral Auxiliaries
The stereochemistry of this compound allows it to function effectively as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Polymer Chemistry
The compound has potential applications in polymer chemistry, where it can be utilized to create new materials with specific mechanical and thermal properties. Its incorporation into polymer matrices may enhance the performance characteristics of the resulting materials.
Nanotechnology
Research is ongoing into the use of this compound in nanotechnology applications, particularly in developing nanocarriers for drug delivery systems that improve bioavailability and target specificity.
Case Studies
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Table 1: Comparison of Azabicyclohexane Derivatives
Key Observations:
- Protective Groups : The Cbz group in the target compound offers orthogonal protection for amine functionalities, enabling selective deprotection during multi-step syntheses. In contrast, Boc-protected analogues (e.g., exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid) are more labile under acidic conditions, facilitating easier deprotection .
- Biological Activity : SSTR4 (somatostatin receptor subtype 4) agonist activity is unique to Cbz-containing derivatives, as demonstrated in patent applications for metabolic disorder therapies . Boc-protected variants lack this specificity but are pivotal in synthesizing irreversible MAGL inhibitors for neurological disorders .
- Fluorinated Analogues : 6,6-Difluoro derivatives exhibit enhanced lipophilicity and blood-brain barrier penetration, making them suitable for positron emission tomography (PET) tracers .
Functional Group Modifications and Pharmacological Impact
Table 2: Functional Group Influence on Activity
Notable Findings:
- Antimicrobial Activity : Ethyl N-aryl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylates (structurally related to the target compound) exhibit potent antibacterial and antifungal effects, outperforming tetrahydropyridinedione controls in MIC assays .
- Metabolic Stability : Cbz protection reduces metabolic degradation compared to free amines, as evidenced by prolonged half-life in hepatic microsome assays .
Méthodes De Préparation
Bicyclo[3.1.0]hexane Core Synthesis
The bicyclo[3.1.0]hexane framework is central to the target compound. Source describes a process for synthesizing 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which shares structural similarities. The method begins with cis-2-aminomethylcyclopropyl-1,1-dialkyl acetal (Formula II), which undergoes cyanide-mediated cyclization in the presence of an alkanecarboxylic acid (e.g., acetic acid) to form N-alkanoyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile (Formula III) . Hydrolysis with strong inorganic acids like HCl converts the nitrile to a carboxylic acid, yielding the bicyclic core.
For the 6-carboxylic acid derivative, positional isomerism must be addressed. Modifying the starting acetal’s substitution pattern or adjusting reaction conditions (e.g., solvent polarity, temperature) could favor carboxylation at the 6-position. For example, using a 2-cyanocyclopropylaldehyde acetal with pre-installed stereochemical markers may direct ring closure to the desired exo configuration .
Introduction of the Cbz Protective Group
The Cbz (benzyloxycarbonyl) group at the 3-position is critical for nitrogen protection. Source highlights the use of 3-benzyl-3-azabicyclo[3.1.0]hexane as an intermediate, synthesized via reduction of a dione precursor with sodium bis(2-methoxyethoxy)aluminum hydride. Analogously, the Cbz group can be introduced by reacting the free amine of the bicyclic core with benzyl chloroformate (Cbz-Cl) in the presence of a base like diisopropylethylamine .
Reaction Conditions for Cbz Protection
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Solvent | Dichloromethane or THF | Maximizes solubility |
Temperature | 0–25°C | Minimizes side reactions |
Base | Diisopropylethylamine | Ensures deprotonation |
Stoichiometry | 1.1 eq Cbz-Cl per amine | Completes reaction |
This step typically achieves >90% yield when conducted under inert conditions .
Carboxylic Acid Functionalization at the 6-Position
Positioning the carboxylic acid at the 6-position with exo stereochemistry requires precise functionalization. Source ’s nitrile hydrolysis protocol (using HCl/H₂O) can be adapted by substituting the 2-cyanocyclopropyl precursor with a 6-cyano analog. Alternatively, oxidation of a hydroxymethyl group at the 6-position using Jones reagent (CrO₃/H₂SO₄) offers a viable pathway.
Comparative Analysis of Carboxylation Methods
Method | Starting Material | Yield (%) | Purity (%) |
---|---|---|---|
Nitrile hydrolysis | 6-Cyanobicyclo derivative | 78 | 95 |
Jones oxidation | 6-Hydroxymethyl derivative | 65 | 89 |
Malonate alkylation | Diethyl malonate adduct | 72 | 92 |
Nitrile hydrolysis is preferred for its scalability, though oxidation methods avoid toxic cyanide intermediates .
Stereochemical Control and Isolation
The exo configuration is dictated by the stereochemistry of the cyclopropane precursor. Source emphasizes the use of cis-2-aminomethylcyclopropyl acetals to enforce the desired stereochemistry. Chiral HPLC or fractional crystallization (using solvents like methanol/water) resolves enantiomers, achieving ≥97% enantiomeric excess (ee) .
Final Deprotection and Purification
After Cbz protection and carboxylation, final purification involves acid-base extraction or recrystallization. Source reports a purity of 97% for the final product, achieved via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) .
Scalability and Industrial Adaptations
Industrial-scale synthesis (Source ) combines steps 7–8 (nitrile hydrolysis and acid treatment) into a single pot, reducing intermediate isolation and improving throughput. Using tri-(tert-butoxy) lithium aluminum hydride for selective reductions minimizes byproducts .
Q & A
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.